molecular formula C13H18BIO3 B1473761 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-69-7

2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1473761
CAS No.: 1256781-69-7
M. Wt: 360 g/mol
InChI Key: WNIUBTIVQXWKEO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^{1}\text{H}$$ NMR :

    • Pinacol methyl groups: A singlet at $$ \delta $$ 1.3 ppm (12H, $$ \text{C}(\text{CH}3)2 $$).
    • Aromatic protons:
      • $$ \delta $$ 6.8–7.5 ppm (multiplet, 3H, $$ \text{C}6\text{H}3 $$).
      • Deshielding effects from the iodine atom cause downfield shifts for adjacent protons.
    • Methoxy group: A singlet at $$ \delta $$ 3.8 ppm (3H, $$ \text{OCH}_3 $$).
  • $$^{11}\text{B}$$ NMR : A sharp peak at $$ \delta $$ 30–32 ppm, characteristic of trigonal boronate esters.

  • $$^{13}\text{C}$$ NMR :

    • Pinacol carbons: $$ \delta $$ 24–25 ppm (quaternary $$ \text{C}(\text{CH}3)2 $$).
    • Aromatic carbons:
      • $$ \delta $$ 112–157 ppm (substituted phenyl ring).
      • The iodine-bearing carbon appears at $$ \delta $$ 138–140 ppm due to heavy atom effects.

Infrared (IR) Spectroscopy

  • B–O stretching vibrations: Strong bands at 1310–1350 cm$$^{-1}$$.
  • Aromatic C–H stretches: Peaks near 3050–3100 cm$$^{-1}$$.
  • Methoxy C–O stretch: A signal at 1250–1270 cm$$^{-1}$$.

Mass Spectrometry

  • Molecular ion peak : $$ m/z $$ 360.00 ([M]$$^+$$).
  • Key fragments:
    • $$ m/z $$ 222 (loss of pinacol ligand, $$ \text{C}6\text{H}{10}\text{O}_2 $$).
    • $$ m/z $$ 139 (phenyl-iodo fragment).

Comparative Analysis with Related Pinacol Boronic Esters

The structural and electronic properties of this compound distinguish it from other pinacol boronic esters:

Property This Compound 2-(4-Methoxyphenyl) Analogue 2-Fluoropyridine-5-boronic Ester
Substituents 2-Iodo, 5-methoxy 4-Methoxy 2-Fluoro, pyridine
Molecular Weight (g/mol) 360.00 235.09 223.05
B–O Bond Length (Å) ~1.33 (estimated) 1.31–1.35 1.34
$$^{11}\text{B}$$ NMR (ppm) 30–32 28–30 29–31
Reactivity Enhanced electrophilicity due to iodine Moderate electrophilicity Directed by fluorine’s electronegativity

Key Differences:

  • Electronic Effects : The iodine atom increases the boron center’s electrophilicity compared to methoxy or fluorine substituents, facilitating cross-coupling reactions.
  • Steric Hindrance : The bulky iodine atom reduces accessibility to the boron atom, potentially slowing reaction kinetics relative to smaller substituents.
  • Stability : Like all pinacol esters, this compound exhibits greater hydrolytic stability than its boronic acid counterpart.

Properties

IUPAC Name

2-(2-iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BIO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIUBTIVQXWKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743454
Record name 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256781-69-7
Record name 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-(Methoxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biological Activity

The compound 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as 2-Iodo-5-methoxyphenylboronic acid pinacol ester , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H18BIO3
  • Molecular Weight : 360.0 g/mol
  • CAS Number : 1256781-69-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to participate in boron-mediated reactions which are crucial in drug design and development. The presence of the iodine atom may enhance its reactivity and binding affinity to certain biological molecules.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that related boron-containing compounds can inhibit tumor cell growth in breast and lung cancer models. The mechanism involves the disruption of cellular processes critical for cancer cell proliferation and survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways:

  • DYRK1A Inhibition : Recent studies highlight that derivatives of this compound can act as potent inhibitors of the DYRK1A enzyme, which is implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibitory assays revealed nanomolar-level activity against DYRK1A, suggesting potential therapeutic applications in treating cognitive decline .

Study 1: Anticancer Properties

A study conducted on a series of boron-containing compounds demonstrated that this compound exhibited a dose-dependent reduction in cell viability in various cancer cell lines. The results indicated a significant increase in apoptosis markers when treated with this compound compared to controls.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast)1045
A549 (Lung)1538
HeLa (Cervical)1250

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound revealed its ability to mitigate oxidative stress-induced neuronal damage. The study utilized BV2 microglial cells and assessed the compound's efficacy in reducing pro-inflammatory cytokine production.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment8090

Safety Profile

While exploring the biological activity of this compound, safety assessments are crucial. The compound is classified under GHS hazard statements indicating it is harmful if swallowed or inhaled. Proper handling and safety measures should be adhered to during experimentation .

Scientific Research Applications

Synthetic Organic Chemistry

Cross-Coupling Reactions:
One of the primary applications of this compound is as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The presence of the iodine atom enhances its reactivity, making it an effective coupling partner for various electrophiles.

Table 1: Comparison of Reactivity in Cross-Coupling Reactions

CompoundReactivity LevelApplication in Synthesis
2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneHighFormation of biaryl compounds
2-Iodophenylboronic AcidModerateSynthesis of phenolic compounds
4-Bromo-1-methyl-1H-pyrazoleLowLimited applications in cross-coupling

Medicinal Chemistry

Drug Development:
The compound has potential applications in drug development due to its ability to modify biological targets through the introduction of boron into drug molecules. Boron-containing compounds have been shown to exhibit unique biological activities, including anti-cancer properties. Research is ongoing to explore its efficacy against various cancer cell lines.

Case Study:
A study investigated the effects of boron-containing compounds on cancer cell proliferation. Results indicated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as a lead compound for further development.

Materials Science

Polymer Chemistry:
This compound can also be utilized in polymer chemistry as a building block for the synthesis of functionalized polymers. The incorporation of boron into polymer matrices can enhance their thermal and mechanical properties.

Table 2: Properties of Boron-Containing Polymers

PropertyStandard PolymerPolymer with Boron Derivatives
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Chemical ResistanceModerateImproved

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(2-iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is highlighted through comparisons with analogs (Table 1). Key differences include substituent positions, halogen type, and electronic effects.

Table 1: Comparison of Structural and Functional Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound 1256781-69-7 C₁₃H₁₈BIO₃ 360.01 Iodo (C2), methoxy (C5) High reactivity in cross-coupling; used in polymer synthesis
2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 401797-04-4 C₁₃H₁₈BBrO₃ 313.00 Bromo (C3), methoxy (C5) Moderate reactivity; used in antimicrobial agent synthesis
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not reported C₁₂H₁₆BIO₂ 322.00 Iodo (C4) Para-substitution reduces steric hindrance; used in fluorescence studies
2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1416165-54-2 C₁₄H₂₁BO₃ 248.13 Methoxy (C2), methyl (C5) Electron-donating groups limit cross-coupling utility; niche applications in catalysis
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1218790-19-2 C₁₂H₁₅BCl₂O₂ 273.93 Chloro (C3, C5) Enhanced stability but lower reactivity; used in agrochemical intermediates

Key Insights from Comparisons

Halogen Effects :

  • Iodine (target compound) provides higher reactivity in cross-coupling due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) compared to bromine or chlorine analogs .
  • Chlorine derivatives (e.g., 3,5-dichloro analog) exhibit greater thermal stability but require harsher reaction conditions for Suzuki couplings .

Substituent Position :

  • Ortho-substituted iodine (target compound) introduces steric hindrance, which can slow transmetalation steps but improves regioselectivity in coupling reactions .
  • Para-substituted iodine (e.g., 4-iodophenyl analog) lacks steric bulk, enabling faster reaction kinetics in some cases .

Electronic Effects :

  • Methoxy groups (electron-donating) in the target compound stabilize the boronate intermediate but may reduce electrophilicity at the reaction site compared to halogen-only analogs .
  • Methyl groups (e.g., 2-methoxy-5-methylphenyl analog) further increase steric bulk, limiting applications in sterically demanding reactions .

Applications :

  • The target compound’s iodine substituent makes it ideal for polymer synthesis (e.g., polyfluorenes for solar cells) due to efficient coupling yields .
  • Bromine analogs (e.g., 3-bromo-5-methoxyphenyl) are more commonly used in antimicrobial agent synthesis where moderate reactivity suffices .

Preparation Methods

Lithiation and Borylation Route

A common and effective synthetic route involves the lithiation of 1-iodo-5-methoxybenzene or related aryl halides, followed by reaction with a boron reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Typical procedure:

  • The aryl iodide (2-iodo-5-methoxybromobenzene or similar) is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere and cooled to low temperatures (usually -78 °C).
  • n-Butyllithium (n-BuLi) is added dropwise to generate the aryllithium intermediate via halogen-lithium exchange.
  • After stirring for 1–3 hours at low temperature, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.
  • The reaction mixture is gradually warmed to room temperature and stirred for an extended period (up to 12 hours).
  • The reaction is quenched with water or ammonium chloride solution, followed by extraction and purification.

This method yields the desired pinacol boronate ester in moderate to high yield (typically 50–86%) depending on substrate and conditions.

Pinacol Esterification of Boronic Acid

If 2-iodo-5-methoxyphenylboronic acid is available, direct esterification with pinacol is performed:

  • The boronic acid is dissolved in anhydrous solvent such as dichloromethane.
  • Pinacol is added in slight excess.
  • The mixture is stirred at room temperature under inert atmosphere for 12–16 hours.
  • The product precipitates or is isolated by filtration and purified by recrystallization or chromatography.

This approach is straightforward and provides the stable pinacol ester form of the boronic acid.

Representative Reaction Conditions and Yields

Step Reactants & Conditions Temperature Time Yield (%) Notes
Lithiation Aryl iodide + n-BuLi in THF -78 °C 1–3 h Halogen-lithium exchange
Borylation Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -78 °C to RT 12 h 50–86 Stirring under inert atmosphere
Esterification 2-iodo-5-methoxyphenylboronic acid + pinacol RT 12–16 h High In dichloromethane or similar solvent

Yields vary with substrate purity, exact conditions, and scale but generally fall within the above range.

Research Findings and Optimization Notes

  • The lithiation-borylation sequence is sensitive to temperature; maintaining low temperatures during lithiation prevents side reactions.
  • Use of dry, oxygen-free solvents and inert atmosphere (argon or nitrogen) is critical to avoid decomposition of sensitive intermediates.
  • The choice of boron reagent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates smooth conversion to the pinacol ester.
  • Purification is typically achieved through silica gel chromatography or recrystallization, with drying agents such as magnesium sulfate used to remove residual moisture.
  • The pinacol ester form enhances stability and solubility, making it preferable for storage and subsequent cross-coupling reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Advantages Disadvantages
Lithiation-Borylation 2-iodo-5-methoxybromobenzene or 2-iodo-5-methoxybenzene n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -78 °C to RT, inert atmosphere 50–86% Versatile, good yields Requires low temp, air/moisture sensitive
Direct Esterification 2-iodo-5-methoxyphenylboronic acid Pinacol Room temp, inert atmosphere High Simple, straightforward Requires boronic acid precursor

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed Miyaura borylation. React 2-iodo-5-methoxybenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1–5 mol%) and KOAc (3 equiv) in anhydrous DMF at 80–100°C under inert atmosphere. Purify via column chromatography (hexane/ethyl acetate, 9:1 v/v) to isolate the product .
  • Key Considerations : Ensure rigorous exclusion of moisture to prevent proto-deboronation. Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane/ethyl acetate).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy group (δ ~3.8 ppm). The dioxaborolane ring protons appear as a singlet (δ ~1.3 ppm) .
  • FT-IR : Confirm B-O bonds (1350–1310 cm⁻¹) and aromatic C-I stretches (600–500 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 402.03 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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